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molecular formula C7H2F2N2O2 B042562 2,4-Difluoro-5-nitrobenzonitrile CAS No. 67152-20-9

2,4-Difluoro-5-nitrobenzonitrile

Cat. No. B042562
M. Wt: 184.1 g/mol
InChI Key: MREZSSGRNNMUKZ-UHFFFAOYSA-N
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Patent
US08362004B2

Procedure details

To a mixture of 2,4-difluoro-5-nitrobenzonitrile (2 g, 10.86 mmol, prepared as described in: [Ohmori, J.; Sakamoto, S. et. al. J. Med. Chem., 1994, 37(4), 467-475.]) in ethanol (1.25 ml) was added ammonia (6.25 mL, 10.86 mmol) at r.t. The mixture was stirred overnight. Filtered to collect the precipitate, washed w/H2O (3×). The solid was dried in vacuo for 24 hrs to afford 1.9 g of 4-amino-2-fluoro-5-nitrobenzonitrile (1.8 g, 9.44 mmol, 87% yield), which was used in the next reaction without further purification. 1H-NMR (CD3OD, 500 MHz): δ 8.55 (1H, s), 6.82 (1H, s). m/e (M+H): 182.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8](F)[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:3]=1[C:4]#[N:5].[NH3:14]>C(O)C>[NH2:14][C:8]1[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:3]([C:4]#[N:5])=[C:2]([F:1])[CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)F)[N+](=O)[O-]
Name
Quantity
1.25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.25 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtered
CUSTOM
Type
CUSTOM
Details
to collect the precipitate
WASH
Type
WASH
Details
washed w/H2O (3×)
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo for 24 hrs
Duration
24 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC(=C(C#N)C=C1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.44 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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